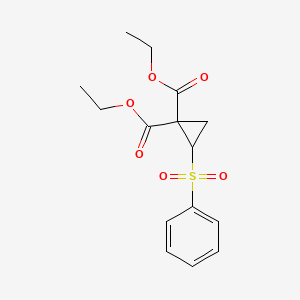
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, benzenesulfonyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The benzenesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic substitution: Products include substituted cyclopropane derivatives with various functional groups.
Hydrolysis: Products include cyclopropane-1,1-dicarboxylic acid and benzenesulfonic acid.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions, but may include cyclopropane derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The benzenesulfonyl group can interact with amino acid residues in the active site of an enzyme, while the cyclopropane ring and ester groups can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate can be compared with other cyclopropane derivatives, such as:
Diethyl cyclopropane-1,1-dicarboxylate: Lacks the benzenesulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
Dimethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups, which can affect its solubility and reactivity.
Cyclopropane-1,1-dicarboxylic acid: The free acid form, which is more reactive in condensation reactions compared to the ester derivatives.
The presence of the benzenesulfonyl group in this compound makes it unique, as it introduces additional reactivity and potential for further functionalization.
Properties
CAS No. |
126947-12-4 |
|---|---|
Molecular Formula |
C15H18O6S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H18O6S/c1-3-20-13(16)15(14(17)21-4-2)10-12(15)22(18,19)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
LTZMZFOOXSUBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


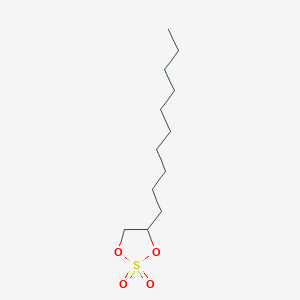
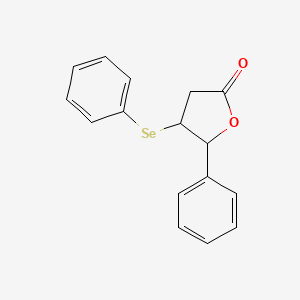
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
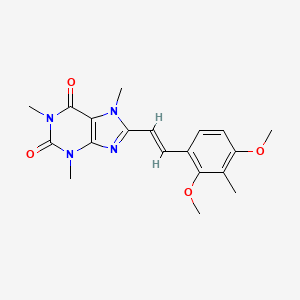
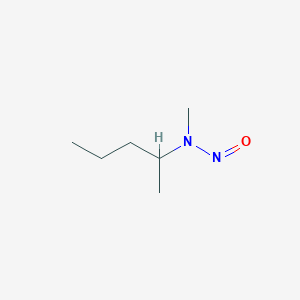
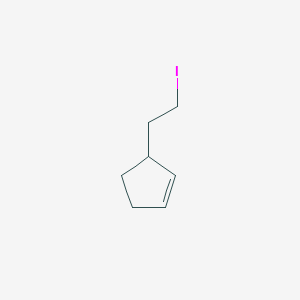
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
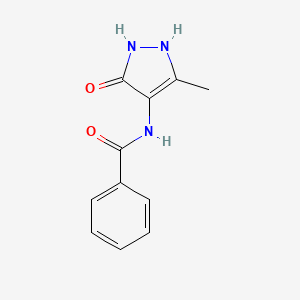
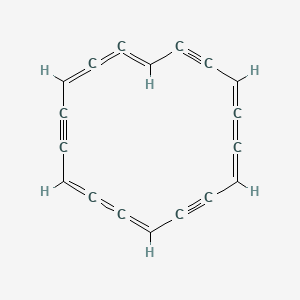
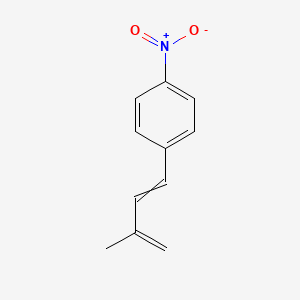
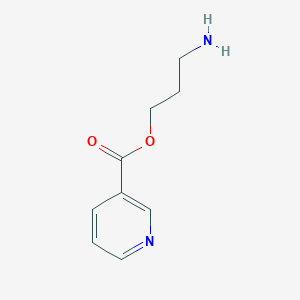

![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)
